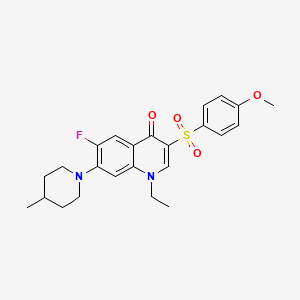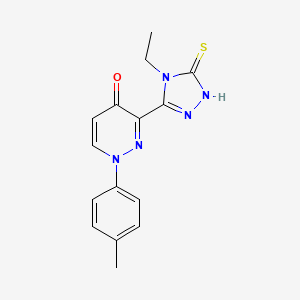![molecular formula C15H17N3O2S B3002780 (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 685108-34-3](/img/structure/B3002780.png)
(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Thiazolidinedione derivatives, including similar compounds to (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione, have been investigated for their efficacy in inhibiting corrosion of mild steel in hydrochloric acid solutions. Studies show that these compounds act as mixed-type inhibitors and their efficiency increases with concentration (Yadav, Behera, Kumar, & Yadav, 2015).
Antimicrobial Activity
Compounds structurally related to the specified thiazolidinedione have demonstrated significant antimicrobial properties. For instance, derivatives have shown potent activity against gram-positive bacteria and excellent antifungal activity, with some compounds being more effective than reference drugs in inhibiting microbial growth (Prakash et al., 2011); (Stana et al., 2014).
Affinity and Selectivity for Receptors
Thiazolidinedione derivatives, akin to the specified chemical, have been studied for their affinity and selectivity toward specific receptors such as 5-HT1A and α1-adrenergic receptors. Some compounds exhibit significant affinities in the nanomolar range, suggesting potential in receptor-targeted therapies (Handzlik et al., 2011).
Antiproliferative Activity
Similar thiazolidinedione derivatives have shown notable antiproliferative activities against various human cancer cell lines. Certain compounds have displayed potent activity, suggesting their potential as therapeutic agents in cancer treatment (Chandrappa et al., 2008).
Antidiabetic and Hypolipidemic Activity
Thiazolidinedione compounds, including those structurally related to this compound, have been evaluated for their antidiabetic and hypolipidemic effects. Some derivatives have demonstrated significant efficacy in reducing blood sugar and lipid levels, making them potential candidates for treating diabetes and related conditions (Kim et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds with a piperazine and 2-azetidinone scaffold have been reported to show anti-cancer activities . They have been found to inhibit the growth of HeLa cells, a human cervical cancer cell line .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions that result in the suppression of proliferation and migration of cancer cells . It induces apoptosis, a form of programmed cell death, in these cells . The compound’s mode of action is thought to involve the generation of oxidative stress .
Biochemical Pathways
The compound affects the intrinsic mitochondrial pathway . It causes an increase in intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential . This leads to the release of cytochrome c and upregulation of caspase-3, key components of the intrinsic pathway of apoptosis .
Result of Action
The compound’s action results in the inhibition of the growth of HeLa cells in a concentration-dependent manner . Morphological changes, colonies suppression, and inhibition of migration are observed in HeLa cells treated with the compound . Simultaneously, phosphatidylserine externalization, DNA fragmentation, and cell-cycle arrest indicate ongoing apoptosis in the HeLa cancer cells .
Analyse Biochimique
Biochemical Properties
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase . This suggests that (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione may interact with enzymes such as acetylcholinesterase, influencing biochemical reactions.
Cellular Effects
For instance, certain piperazine derivatives have been found to suppress proliferation and induce apoptosis in human cervical cancer HeLa cells . This suggests that this compound may also influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to inhibit acetylcholinesterase, suggesting potential binding interactions with this enzyme
Propriétés
IUPAC Name |
(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-16-14(19)13(21-15(16)20)11-17-7-9-18(10-8-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFJLAOSNBZTFO-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\N2CCN(CC2)C3=CC=CC=C3)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
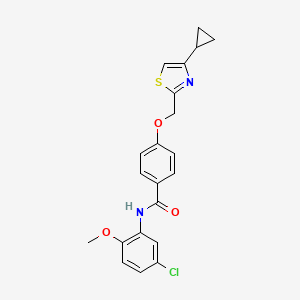

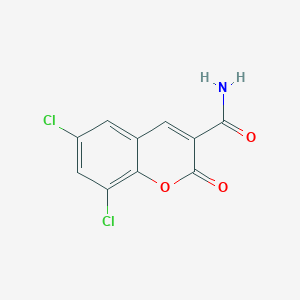
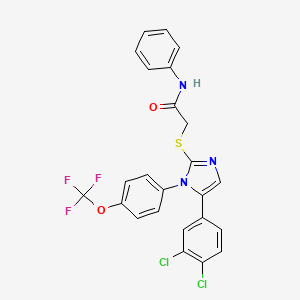

![3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3002710.png)
![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B3002711.png)

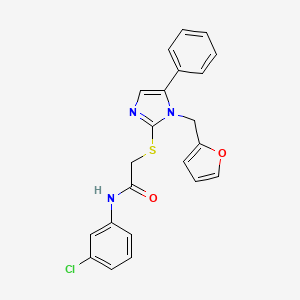
![3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole](/img/structure/B3002716.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002717.png)
![3-[3-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B3002718.png)
